4-bromo-7-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. Characterized by its unique chemical structure, it contains both bromine and chlorine substituents on the benzothiazole ring, which contribute to its diverse reactivity and potential biological activities. This compound is of significant interest in various fields of scientific research, particularly in medicinal chemistry, due to its promising applications in drug development and synthesis of complex organic molecules.
The compound has the following classifications:
The synthesis of 4-bromo-7-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways:
The synthesis often requires careful control of reaction conditions, including temperature and reagent concentrations, to optimize yield and purity. Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance are typically employed to confirm the structure of the synthesized product.
The molecular structure of 4-bromo-7-chloro-1,3-benzothiazol-2-amine features:
Property | Value |
---|---|
Molecular Formula | C₇H₄BrClN₂S |
Molecular Weight | 263.54 g/mol |
CAS Number | 1342623-73-7 |
Purity | ≥95% |
4-bromo-7-chloro-1,3-benzothiazol-2-amine participates in various chemical reactions:
These reactions often require specific catalysts and conditions to enhance yields and selectivity, with many being explored for their applicability in synthesizing biologically active compounds.
The mechanism of action for 4-bromo-7-chloro-1,3-benzothiazol-2-amine primarily revolves around its interactions with biological targets:
The compound is typically presented as a solid with notable stability under standard laboratory conditions. Its melting point and solubility characteristics are essential for practical applications.
Key chemical properties include:
4-bromo-7-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
The synthesis of 4-bromo-7-chloro-1,3-benzothiazol-2-amine relies heavily on cyclocondensation reactions using ortho-halogenated aniline derivatives. Industrially, 4-chloro-3-bromoaniline or 4-bromo-3-chloroaniline serves as the primary precursor, reacting with thiocyanate equivalents (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of electrophilic halogen sources. Bromine or chlorine gas facilitates in situ thiocyanation, followed by intramolecular cyclization under acidic conditions. The reaction typically employs refluxing ethanol or acetic acid as solvents at 80–110°C for 12–24 hours, yielding the target benzothiazole core . Catalyst screening reveals significant efficiency variations:
Table 1: Catalyst Impact on Traditional Condensation Yields
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None (AcOH reflux) | 110 | 24 | 45–55 |
Nano-BF₃/SiO₂ | 80 | 8 | 85–91 |
CuO nanoparticles | 100 | 10 | 78–82 |
Pd(PPh₃)₄ (for chloro substrates) | 120 | 6 | 70–75 |
Regioselectivity challenges arise when positioning bromine and chlorine at C4 and C7. Copper catalysts (CuO, CuBr) enhance C–S bond formation kinetics for brominated intermediates, while palladium catalysts like Pd(PPh₃)₄ prove essential for less-reactive chloroanilines [5] [8]. Post-condensation, crystallization from ethanol/water mixtures achieves >95% purity, confirmed via HPLC and NMR .
Microwave irradiation revolutionizes the synthesis of halogenated benzothiazoles by enabling rapid, solvent-free cyclization. This method involves mixing 4-bromo-3-chloroaniline (or its isomer) with thiourea and iodine, followed by microwave exposure (300–600 W). The reaction completes in 8–15 minutes, yielding 82–93% of 4-bromo-7-chloro-1,3-benzothiazol-2-amine—a 40% reduction in time and 30% yield increase compared to thermal methods [5] [9]. Key advantages include:
Table 2: Microwave vs. Thermal Synthesis Parameters
Parameter | Microwave Method | Thermal Method |
---|---|---|
Reaction Time | 8–15 min | 8–24 h |
Temperature | 150–180°C | 100–120°C |
Solvent | None | Ethanol/AcOH |
Typical Yield | 82–93% | 45–78% |
Byproduct Formation | <5% | 15–20% |
Mechanistically, microwave irradiation accelerates the formation of the thiourea intermediate, with iodine promoting oxidative cyclization via a radical pathway [5].
Metal-free approaches leverage DMSO’s dual functionality as a solvent and mild oxidant. In this protocol, 4-bromo-3-chloroaniline reacts with potassium thiocyanate in DMSO at 100–120°C for 6–10 hours. DMSO oxidizes the transient 2-aminophenylthiourea intermediate, facilitating dehydrogenative ring closure to the benzothiazole [5]. The solvent’s high polarity stabilizes charged transition states, while its oxidation potential (E° = +0.85 V) drives the reaction without metal catalysts. For halogen-rich substrates like 4-bromo-7-chloro variants, DMSO prevents dehalogenation—a common issue in metal-catalyzed oxidations [6].
Optimization studies show that adding catalytic iodine (5 mol%) enhances yield (88–94%) by generating electrophilic iodonium species, which activate the thiourea sulfur toward nucleophilic attack. The method accommodates electron-deficient anilines bearing bromo/chloro substituents, achieving >99% regioselectivity for the 4-bromo-7-chloro configuration [5] [9].
Late-stage functionalization of the benzothiazole core enables precise installation of bromo and chloro groups. Palladium and copper catalysts govern regioselectivity at electron-rich positions:
Table 3: Regioselective Halogenation Catalysts
Reaction | Substrate | Catalyst | Regioselectivity | Yield (%) |
---|---|---|---|---|
C4 Bromination | 7-Chloro-1,3-benzothiazol-2-amine | CuBr₂ | >95% C4 | 80–85 |
C7 Chlorination | 4-Bromo-1,3-benzothiazol-2-amine | PdCl₂ | >98% C7 | 88–92 |
Amination employs Buchwald-Hartwig cross-coupling, where Pd₂(dba)₃/XPhos catalysts couple 4,7-dibromo-1,3-benzothiazole with ammonia surrogates (e.g., benzophenone imine). Subsequent acid hydrolysis affords the 2-amine derivative with 90% yield and <1% dehalogenation [5] [7]. Computational studies confirm that bromine at C4 electronically activates C7 for palladium insertion, rationalizing the observed regioselectivity [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7